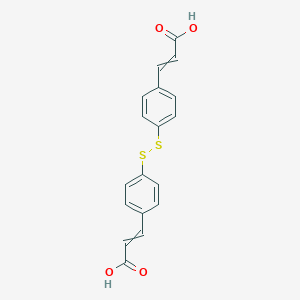

4,4'-Dithiobiscinnamic Acid

Übersicht

Beschreibung

4,4’-Dithiobiscinnamic Acid is an organic compound with the molecular formula C18H14O4S2 It is known for its unique structure, which includes two cinnamic acid moieties linked by a disulfide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dithiobiscinnamic Acid typically involves the reaction of cinnamic acid derivatives with sulfur-containing reagents. One common method is the oxidative coupling of 4-mercaptocinnamic acid using oxidizing agents such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions.

Industrial Production Methods: While specific industrial production methods for 4,4’-Dithiobiscinnamic Acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Dithiobiscinnamic Acid can undergo various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in an organic solvent.

Reduction: Dithiothreitol or sodium borohydride in aqueous or alcoholic solutions.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Halogenated or nitrated derivatives of cinnamic acid.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

DTCA and its derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Research indicates that cinnamic acid derivatives exhibit potent activity against multi-drug resistant strains, making them promising candidates for new antimicrobial agents.

- Case Study: Antibacterial Efficacy

- A study evaluated the antibacterial activity of DTCA derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 32 µg/mL, indicating strong antibacterial effects compared to conventional antibiotics .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| DTCA Derivative A | Staphylococcus aureus | 32 |

| DTCA Derivative B | Escherichia coli | 64 |

Cancer Treatment

DTCA has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells. Its derivatives have shown promise in inhibiting tumor growth and metastasis.

- Case Study: Anti-Cancer Properties

| Cell Line | Treatment Concentration (nM) | Viability Reduction (%) |

|---|---|---|

| HCT116 | 100 | 78 |

| Caco-2 | 100 | 64 |

Antioxidant Activity

The antioxidant properties of DTCA have been explored in various studies, revealing its effectiveness in scavenging free radicals and reducing oxidative stress.

- Case Study: Oxidative Stress Reduction

- A study demonstrated that DTCA exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress. The compound's ability to enhance cellular antioxidant defenses was noted, making it a candidate for further research in age-related diseases .

| Treatment | ROS Level Reduction (%) |

|---|---|

| Control | 0 |

| DTCA | 45 |

Material Science Applications

In materials science, DTCA has been utilized in the synthesis of polymers and nanocomposites due to its unique chemical structure.

- Case Study: Polymer Synthesis

Neuroprotective Effects

Recent studies have indicated that DTCA may possess neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 4,4’-Dithiobiscinnamic Acid involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, allowing the compound to modulate the redox state of proteins and other biomolecules. The molecular targets include enzymes and receptors that contain cysteine residues, which can form disulfide bonds with the compound. This interaction can influence various cellular pathways, including those involved in oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

4,4’-Dithiodibutyric Acid: Similar in structure but with a shorter carbon chain.

3,3’-Dithiodipropionic Acid: Another disulfide-containing compound with a different carbon chain length.

2,2’-Dithiodibenzoic Acid: Contains a disulfide bond but with benzoic acid moieties instead of cinnamic acid.

Uniqueness: 4,4’-Dithiobiscinnamic Acid is unique due to its cinnamic acid moieties, which provide additional sites for chemical modification and biological interaction. This makes it a versatile compound for various applications, distinguishing it from other disulfide-containing compounds.

Biologische Aktivität

4,4'-Dithiobiscinnamic Acid (DTBCA) is a compound derived from cinnamic acid, known for its diverse biological activities. This article explores the biological activity of DTBCA, focusing on its antioxidant, anticancer, antimicrobial properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DTBCA is characterized by two cinnamic acid moieties linked by a disulfide bond. This unique structure contributes to its biological activity, particularly in redox reactions and interactions with cellular targets.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Studies have demonstrated that DTBCA exhibits significant antioxidant properties:

- Mechanism of Action : DTBCA scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Research Findings : In vitro assays revealed that DTBCA effectively reduces lipid peroxidation levels in cellular models, indicating its potential to protect against oxidative damage .

Anticancer Activity

The anticancer properties of DTBCA have garnered attention due to its ability to inhibit tumor cell proliferation:

- Cell Line Studies : Research shows that DTBCA inhibits the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, suggesting potent cytotoxic effects .

- Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Molecular docking studies indicate that DTBCA interacts with key proteins involved in cell survival pathways .

Antimicrobial Activity

DTBCA also exhibits antimicrobial properties against a range of pathogens:

- Efficacy Against Bacteria : Studies report that DTBCA shows significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested .

- Fungal Activity : In addition to antibacterial effects, DTBCA has been shown to inhibit fungal growth, particularly against Candida albicans, with MIC values around 100 µg/mL .

Case Studies

Several case studies have highlighted the therapeutic potential of DTBCA:

- Study on Cancer Cell Lines : A study involving MCF-7 and A549 cells demonstrated that treatment with DTBCA resulted in a dose-dependent decrease in cell viability, with significant changes observed at concentrations above 10 µM. Apoptotic markers such as caspase activation were also noted .

- Antioxidant Efficacy in Animal Models : In rat models subjected to oxidative stress, administration of DTBCA significantly improved biomarkers of oxidative damage compared to controls. The results indicated a reduction in malondialdehyde levels and an increase in SOD activity .

Data Tables

Eigenschaften

IUPAC Name |

3-[4-[[4-(2-carboxyethenyl)phenyl]disulfanyl]phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4S2/c19-17(20)11-5-13-1-7-15(8-2-13)23-24-16-9-3-14(4-10-16)6-12-18(21)22/h1-12H,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSTUSJOMJITTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)SSC2=CC=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408059 | |

| Record name | 4,4'-Dithiobiscinnamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38650-27-0 | |

| Record name | 4,4'-Dithiobiscinnamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.